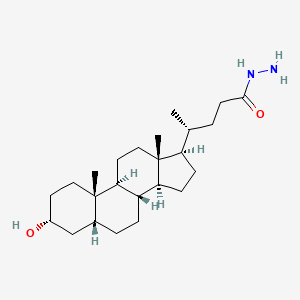
Nicotinic acid, 2-hydroxy-3-(o-methoxyphenoxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol glyceryl ether mononicotinate: is a compound derived from guaiacol, a phenolic compound known for its expectorant and antiseptic properties Guaiacol glyceryl ether mononicotinate is synthesized by combining guaiacol with glyceryl ether and nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Mitsunobu Reaction: One method involves the Mitsunobu reaction, where isopropylidene glycerol-4-methanol reacts with guaiacol in the presence of triphenylphosphine and diisopropyl azodicarboxylate to form an intermediate product.
Condensation Reaction: Another method involves the condensation of guaiacol with glyceryl ether under alkaline conditions, followed by acid-catalyzed hydrolysis to obtain the target product.
Industrial Production Methods: The industrial production of guaiacol glyceryl ether mononicotinate typically involves the use of clean, low-cost raw materials and moderate reaction conditions. The process is designed to be adaptable to large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Guaiacol glyceryl ether mononicotinate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Antioxidant Studies: The compound’s ability to scavenge reactive oxygen species makes it valuable in research on oxidative stress and cell proliferation.
Medicine:
Respiratory Treatments: It is used as an expectorant and antiseptic in formulations for treating respiratory conditions.
Industry:
Mécanisme D'action
Mechanism of Action: Guaiacol glyceryl ether mononicotinate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, reducing oxidative stress and promoting cell proliferation. This mechanism is particularly beneficial in respiratory treatments, where it helps to clear mucus and reduce inflammation .
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, neutralizing their harmful effects.
Cell Proliferation Pathways: It promotes cell proliferation by reducing oxidative damage and supporting cellular repair mechanisms.
Comparaison Avec Des Composés Similaires
Guaiacol: The parent compound, known for its antiseptic and expectorant properties.
Guaiacylglycerol-β-guaiacyl ether: A model compound used in lignin degradation studies.
Uniqueness: Guaiacol glyceryl ether mononicotinate stands out due to its combined properties of guaiacol and nicotinic acid, offering enhanced antioxidant and expectorant effects. Its unique structure allows for diverse applications in medicine and industry, making it a valuable compound for research and therapeutic use .
Propriétés
Numéro CAS |
20026-81-7 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-20-14-6-2-3-7-15(14)21-10-13(18)11-22-16(19)12-5-4-8-17-9-12/h2-9,13,18H,10-11H2,1H3 |
Clé InChI |
KEILUTHWAVRVQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)






![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

